molecular formula C19H22FNO3S B2925407 3-(tert-butyl)-4-[(4-fluorophenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 478048-84-9

3-(tert-butyl)-4-[(4-fluorophenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B2925407
CAS No.: 478048-84-9
M. Wt: 363.45
InChI Key: OOXXKVVBPSCJHO-UHFFFAOYSA-N
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Description

3-(tert-butyl)-4-[(4-fluorophenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is a benzoxazine derivative characterized by a partially saturated 1,4-benzoxazine core. Key structural features include:

  • tert-butyl group at position 3, providing steric bulk and metabolic stability.
  • Methyl group at position 6, influencing steric and electronic properties.

Structural characterization methods such as $^1$H NMR, $^{13}$C NMR, and mass spectrometry (MS) are routinely employed for benzoxazine derivatives, as demonstrated in studies of sulfonamide-containing compounds .

Properties

IUPAC Name

3-tert-butyl-4-(4-fluorophenyl)sulfonyl-6-methyl-2,3-dihydro-1,4-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO3S/c1-13-5-10-17-16(11-13)21(18(12-24-17)19(2,3)4)25(22,23)15-8-6-14(20)7-9-15/h5-11,18H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXXKVVBPSCJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(N2S(=O)(=O)C3=CC=C(C=C3)F)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(tert-butyl)-4-[(4-fluorophenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is a synthetic compound with potential biological activities. Its structure incorporates a benzoxazine moiety, which is known for a variety of pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula: C19H22FNO3S
  • Molecular Weight: 363.45 g/mol
  • CAS Number: 478048-84-9
  • Boiling Point: 479.2 °C (predicted)
  • Density: 1.243 g/cm³ (predicted)
  • pKa: -2.59 (predicted) .

Biological Activity Overview

Benzoxazine derivatives have been recognized for their diverse biological activities, including but not limited to:

  • Antimicrobial
  • Antioxidant
  • Anti-inflammatory
  • Anticancer
  • Anticonvulsant

The specific compound in focus has shown promise in various studies related to these activities.

Anticancer Activity

Recent research has highlighted the cytotoxic potential of benzoxazine derivatives against cancer cell lines. For instance, derivatives similar to the compound under review have demonstrated significant cytotoxic effects on human breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116). The presence of specific functional groups in the benzoxazine structure can enhance its interaction with cellular targets, leading to increased apoptosis in cancer cells .

Table 1: Cytotoxicity Studies on Benzoxazine Derivatives

Compound NameCell LineIC50 Value (µM)Reference
Compound AMCF-715
Compound BHCT-11620
Target CompoundMCF-7TBDTBD

Antimicrobial Activity

In addition to anticancer properties, benzoxazines have exhibited antimicrobial effects against various pathogens. Studies indicate that structural modifications can lead to enhanced efficacy against bacteria and fungi. The sulfonyl group in the target compound may contribute to its antimicrobial activity by disrupting bacterial cell wall synthesis .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : By activating apoptotic pathways, it can lead to programmed cell death in malignant cells.
  • Antioxidant Effects : The compound may scavenge free radicals, reducing oxidative stress in cells .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of benzoxazine derivatives similar to the compound . For example:

  • Study on Anticancer Activity : A study evaluated various benzoxazine derivatives for their cytotoxicity against MCF-7 and HCT-116 cells, showing promising results with certain modifications enhancing activity .
  • Antimicrobial Evaluation : Another research highlighted the antimicrobial efficacy of benzoxazine derivatives against resistant strains of bacteria, suggesting that modifications could lead to new therapeutic agents .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of similar compounds indicate favorable absorption and distribution profiles, which are crucial for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Compound Name (CAS/Reference) Core Structure Substituents (Position) Key Functional Groups Molecular Weight*
Target Compound 1,4-benzoxazine tert-butyl (3), 4-FPhSO$_2$ (4), Me (6) Sulfonyl, fluorophenyl ~407.45 g/mol
[3-(tert-butyl)-6-methyl...]methanone 1,4-benzoxazine tert-butyl (3), Me (6), CF$_3$Ph (4) Ketone, trifluoromethyl ~419.40 g/mol
6-Chloro-2-methyl-1,4-benzoxazine 1,4-benzoxazine Cl (6), Me (2) Chloro ~183.64 g/mol
tert-Butyl 4-(4-fluorophenyl)-3-oxopiperazine Piperazine 4-FPh (4), tert-butyl (1) Carboxylate, fluorophenyl ~308.35 g/mol

*Molecular weights calculated based on empirical formulas.

Key Observations:

  • Sulfonyl vs.
  • Fluorophenyl vs. Trifluoromethylphenyl : The 4-fluorophenyl group (target) offers moderate electron-withdrawing effects, while the trifluoromethyl group in is strongly electron-withdrawing, which may alter reactivity and pharmacokinetics .
  • Substituent Positioning : The methyl group at position 6 (target) reduces steric hindrance compared to position 2 in , possibly favoring interactions with planar biological targets .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for crystallographic structure determination of 3-(tert-butyl)-4-[(4-fluorophenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement and SHELXD/SHELXE for phase determination). Optimize data collection with high-resolution detectors and low-temperature protocols to mitigate thermal motion artifacts. For disordered tert-butyl or sulfonyl groups, apply restraints (e.g., DFIX, SIMU) during refinement . Validate the final model using R-factor convergence and electron density maps.

Q. How can synthetic impurities in this compound be systematically identified and quantified?

  • Methodological Answer : Employ orthogonal analytical techniques:

  • HPLC-MS : Detect trace impurities via reverse-phase chromatography with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid).
  • NMR Spectroscopy : Use ¹⁹F NMR to monitor fluorophenyl sulfonyl group integrity and ¹H-¹³C HSQC for stereochemical confirmation.
  • Combined Data : Cross-reference retention times (HPLC) with isotopic patterns (MS) and coupling constants (NMR) to resolve structural ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental binding affinity data for this compound?

  • Methodological Answer :

  • Re-evaluate Force Fields : Test multiple force fields (e.g., AMBER, CHARMM) to assess conformational flexibility of the benzoxazine ring.
  • Solvent Effects : Incorporate explicit solvent models (e.g., TIP3P water) in molecular dynamics (MD) simulations to account for hydrophobic interactions.
  • Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics, comparing ΔH/ΔS values with docking entropy estimates .

Q. What strategies are effective for optimizing regioselectivity in the sulfonylation step during synthesis?

  • Methodological Answer :

  • Catalytic Systems : Test Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) to direct sulfonylation to the para position of the fluorophenyl group.
  • Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to modulate reaction kinetics.
  • Kinetic Monitoring : Use in-situ IR spectroscopy to track intermediate formation and adjust reaction conditions in real time .

Q. How can researchers address discrepancies in thermal stability data obtained from DSC vs. TGA analyses?

  • Methodological Answer :

  • Controlled Atmosphere : Conduct DSC under nitrogen to prevent oxidative decomposition, which may align TGA mass-loss profiles with DSC endotherms.
  • Sample Purity : Pre-purify the compound via recrystallization (e.g., ethyl acetate/hexane) to eliminate residual solvents affecting thermal behavior.
  • Data Reconciliation : Apply Kissinger analysis to DSC peaks to calculate activation energy (Eₐ) and compare with TGA derivative curves .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response relationships in biological assays involving this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points from IC₅₀ calculations.
  • Reproducibility : Use triplicate independent experiments with blinded controls to minimize bias .

Q. How can researchers validate the electronic effects of the 4-fluorophenylsulfonyl group using computational chemistry?

  • Methodological Answer :

  • DFT Calculations : Perform geometry optimization at the B3LYP/6-311+G(d,p) level to analyze electron density maps (e.g., Laplacian of electron density).
  • NBO Analysis : Quantify hyperconjugative interactions between the sulfonyl group and benzoxazine ring.
  • Correlation with Experimental Data : Compare calculated dipole moments with solvent-dependent NMR chemical shifts .

Critical Literature Evaluation

Q. How should researchers handle conflicting reports on the compound’s solubility in aqueous vs. organic media?

  • Methodological Answer :

  • Solubility Screening : Use a tiered approach:

Shake-Flask Method : Measure solubility in buffer (pH 7.4) and DMSO.

Co-solvent Systems : Test PEG-400/water mixtures to mimic physiological conditions.

  • Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to rationalize solvent compatibility .

Methodological Caveats

  • Software Limitations : SHELX may struggle with severe disorder; consider alternative refinement tools (e.g., Olex2) for complex cases .

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